molecular formula C16H25ClN2O2S B2775306 1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide CAS No. 946383-33-1

1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide

Cat. No.: B2775306
CAS No.: 946383-33-1
M. Wt: 344.9
InChI Key: VOOHMIPXSGUPMM-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide is a synthetic small molecule of significant interest in chemical biology and preclinical pharmaceutical research. This compound features a methanesulfonamide core linked to a 4-chlorophenyl group and a 1-isopropylpiperidin-4-yl moiety, a structural motif often associated with central nervous system (CNS) activity and receptor targeting. Sulfonamide derivatives with similar piperidine and aryl chloride components have been investigated as potent 5-hydroxytryptamine (5-HT 2A ) receptor inverse agonists, showing promise in models of psychosis and antipsychotic efficacy . Other structurally related sulfonamides have demonstrated potent anti-tumor effects by inducing ferroptosis, a form of iron-dependent programmed cell death, through the inhibition of the KEAP1-NRF2-GPX4 signaling axis . This molecule is supplied strictly for Research Use Only (RUO) and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can utilize this compound in various fields, including but not limited to: medicinal chemistry for structure-activity relationship (SAR) studies; neuroscience for investigating neurotransmitter receptors; and oncology research for exploring novel cell death pathways.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25ClN2O2S/c1-13(2)19-9-7-14(8-10-19)11-18-22(20,21)12-15-3-5-16(17)6-4-15/h3-6,13-14,18H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOHMIPXSGUPMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide typically involves multiple steps. One common method starts with the preparation of the 4-chlorophenyl intermediate, which is then reacted with an isopropylpiperidine derivative. The final step involves the introduction of the methanesulfonamide group under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-N-((1-methylpiperidin-4-yl)methyl)methanesulfonamide
  • 1-(4-chlorophenyl)-N-((1-ethylpiperidin-4-yl)methyl)methanesulfonamide
  • 1-(4-chlorophenyl)-N-((1-propylpiperidin-4-yl)methyl)methanesulfonamide

Uniqueness

1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide is unique due to the presence of the isopropyl group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Biological Activity

1-(4-chlorophenyl)-N-((1-isopropylpiperidin-4-yl)methyl)methanesulfonamide, also known as a sulfonamide derivative, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound consists of a sulfonamide moiety linked to a piperidine ring, which is known for its bioactive properties. The presence of the 4-chlorophenyl group enhances its pharmacological profile. The molecular formula is C15H24ClN2O2SC_{15}H_{24}ClN_2O_2S, with a molecular weight of approximately 350.88 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The sulfonamide group is particularly noted for its role in enzyme inhibition, while the piperidine structure contributes to its interaction with neurotransmitter systems.

Biological Activities

1. Antibacterial Activity
Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. For instance, studies have shown that related compounds demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial folate synthesis, crucial for DNA and RNA production.

2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission, inhibition can lead to increased acetylcholine levels, potentially useful in treating neurodegenerative diseases.
  • Urease : Inhibitors of urease are valuable in treating infections caused by urease-producing bacteria .

3. Anticancer Potential
Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, compounds similar to the one have shown cytotoxic effects in various cancer cell lines, inducing apoptosis and inhibiting cell proliferation . The unique structure allows for better interaction with cancer-related proteins.

Case Study 1: Anticancer Activity

A study investigated the effects of a piperidine-based compound on FaDu hypopharyngeal tumor cells. The compound demonstrated enhanced cytotoxicity compared to standard chemotherapy agents like bleomycin, suggesting its potential as an effective anticancer agent .

Case Study 2: Enzyme Inhibition

In a comparative study on urease inhibitors, several sulfonamide derivatives were tested. The compound exhibited promising IC50 values (e.g., IC50 = 2.14 µM), indicating strong inhibitory activity compared to standard drugs .

Comparative Analysis

Activity TypeCompoundIC50 Value (µM)Reference
Urease InhibitionCompound2.14
AChE InhibitionCompoundNot specified
Antibacterial ActivityCompoundModerate
Anticancer ActivityCompoundEnhanced vs. Bleomycin

Q & A

Q. Table 1: Representative Synthetic Conditions

PrecursorSolventReaction ConditionsMonitoring TechniqueReference
4-Chlorobenzenesulfonyl chlorideDMFReflux, 12–24 hHPLC
Piperidine amine derivativeDichloromethaneRT, 6–8 hTLC

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms the piperidine chair conformation, sulfonamide linkage, and substituent positions .
  • Mass Spectrometry (MS): Validates molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>95% is typical for biological studies) .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., S=O stretching at ~1350 cm⁻¹) .

Advanced: How can synthetic protocols be optimized to enhance yield and scalability?

Methodological Answer:

  • Solvent Optimization: Replace DMF with acetonitrile or methanol to improve solubility and reduce side reactions .
  • Catalysis: Introduce triethylamine or DMAP to accelerate sulfonamide bond formation .
  • Temperature Control: Lower reaction temperatures (0–5°C) during sensitive steps to prevent decomposition .
  • Scale-Up Considerations: Use continuous flow reactors for improved heat/mass transfer in large-scale syntheses .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from assay variability or structural analogs. Strategies include:

Standardized Assays: Use validated cell lines (e.g., HEK293 for receptor studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Structural Confirmation: Re-synthesize the compound and verify purity to rule out batch-specific impurities .

Meta-Analysis: Compare data across studies with similar substituents (e.g., chlorophenyl vs. fluorophenyl analogs) to identify structure-activity trends .

Advanced: What computational approaches predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model binding to targets (e.g., GPCRs or enzymes) based on piperidine conformation and sulfonamide orientation .
  • Quantitative Structure-Activity Relationship (QSAR): Train models on analogs with known IC50 values to predict activity .
  • Molecular Dynamics (MD): Simulate ligand-receptor interactions over 100+ ns to assess binding stability .

Basic: What are the solubility and stability profiles of this compound?

Methodological Answer:

  • Solubility: Moderately soluble in polar solvents (e.g., methanol, DMSO) due to the sulfonamide group; poor solubility in non-polar solvents .
  • Stability:
    • pH Sensitivity: Stable at pH 4–8; hydrolyzes under strongly acidic/basic conditions.
    • Storage: Store at –20°C in airtight containers to prevent oxidation .

Advanced: How do structural modifications influence pharmacological activity?

Methodological Answer:

  • Chlorophenyl Group: Enhances lipophilicity and membrane permeability but may increase off-target effects .
  • Piperidine Substitution: Isopropyl groups improve metabolic stability compared to methyl analogs .
  • Sulfonamide Linkage: Critical for hydrogen bonding with biological targets; replacing it with esters reduces activity .

Q. Table 2: Structure-Activity Trends

ModificationBiological ImpactReference
Chlorophenyl → FluorophenylReduced cytotoxicity
Piperidine N-methyl → N-HDecreased metabolic stability

Advanced: What in vitro and in vivo models are suitable for evaluating therapeutic potential?

Methodological Answer:

  • In Vitro:
    • Antimicrobial: MIC assays against Gram-positive bacteria (e.g., S. aureus) .
    • Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, A549) .
  • In Vivo:
    • Rodent Models: Assess pharmacokinetics (Cmax, t1/2) and toxicity (LD50) in Sprague-Dawley rats .

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